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(3S,5S)-Piperidine-3,5-diol;hydrochloride

Cat. No.: B2472526
CAS No.: 2445749-90-4
M. Wt: 153.61
InChI Key: JLMQNKGWCODIJN-FHAQVOQBSA-N
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Description

Contextual Significance of Polyhydroxylated Piperidine (B6355638) Scaffolds in Modern Synthetic Chemistry

Polyhydroxylated piperidine scaffolds are fundamental structural motifs found in numerous natural alkaloids and are integral to the design of many therapeutic agents. capes.gov.br Their structural similarity to monosaccharides allows them to act as mimics of the pyranose ring of sugars, leading to their potent inhibitory activity against glycosidase enzymes. rsc.org This has significant implications in medicinal chemistry, as glycosidase inhibitors have applications in the treatment of various diseases, including diabetes, viral infections, and cancer.

The piperidine ring is one of the most frequently encountered non-aromatic nitrogen heterocycles in FDA-approved small-molecule drugs. rsc.org The introduction of multiple hydroxyl groups onto this scaffold not only enhances its water solubility and potential for hydrogen bonding interactions with biological targets but also provides multiple points for further chemical modification. This polyfunctionality makes them versatile intermediates for the synthesis of complex natural products and novel drug candidates. The development of synthetic methods to access these scaffolds with high stereoselectivity is therefore a topic of intense research in organic chemistry. researchgate.net

The Role of Defined Stereochemistry (3S,5S) in Chiral Scaffold Design

The biological activity of chiral molecules is intrinsically linked to their three-dimensional structure. The specific spatial arrangement of atoms, or stereochemistry, dictates how a molecule interacts with its biological target, such as an enzyme or receptor. nih.gov In the case of (3S,5S)-Piperidine-3,5-diol, the defined (3S,5S) configuration of the two hydroxyl groups creates a specific chiral environment. This pre-defined stereochemistry is crucial when the molecule is used as a chiral building block or scaffold in the synthesis of more complex molecules.

By starting with a stereochemically pure building block like (3S,5S)-Piperidine-3,5-diol, chemists can introduce multiple new stereocenters into a target molecule with a high degree of control. This is a fundamental principle of chiral synthesis, which aims to produce a single desired stereoisomer of a target compound, thereby avoiding the need for difficult and often inefficient separation of stereoisomeric mixtures. The (3S,5S) scaffold can be used to direct the stereochemical outcome of subsequent reactions, leading to the synthesis of enantiomerically pure natural products and pharmaceuticals. nih.gov The application of such chiral piperidine scaffolds has been shown to modulate physicochemical properties, enhance biological activities and selectivity, and improve pharmacokinetic profiles of drug candidates.

Evolution of Synthetic Strategies for Stereoselective Piperidine Ring Systems

The synthesis of piperidine rings with specific stereochemical configurations has evolved significantly over the decades, moving from classical approaches to more sophisticated and efficient modern catalytic methods.

Historically, the chiral pool approach was a common strategy. capes.gov.brscilit.com This method utilizes readily available, naturally occurring chiral molecules, such as amino acids or carbohydrates, as starting materials. capes.gov.brscilit.com These precursors already possess defined stereocenters, which are then incorporated into the final piperidine structure through a series of chemical transformations. While effective, these syntheses can often be lengthy and are limited by the availability and structural diversity of the starting materials in the chiral pool.

The development of asymmetric catalysis has revolutionized the synthesis of chiral piperidines. Modern approaches focus on the use of small amounts of a chiral catalyst to induce stereoselectivity in a reaction that constructs the piperidine ring or modifies a pre-existing one. These methods offer greater flexibility and efficiency compared to chiral pool synthesis.

Key modern strategies include:

Catalytic Asymmetric Hydrogenation and Reduction: The hydrogenation of substituted pyridines or the reduction of piperidinones using chiral metal catalysts (e.g., based on rhodium, iridium, or ruthenium) can produce enantiomerically enriched piperidines. nih.gov These methods are often highly efficient and can provide access to a wide range of substituted piperidines. nih.gov

Chemoenzymatic Methods: This approach combines the selectivity of enzymes with traditional chemical reactions. For instance, a divergent synthesis of 3,5-dioxygenated piperidines has been developed using a combination of enzymatic resolution and ruthenium-catalyzed dynamic kinetic asymmetric transformation (DYKAT). nih.gov This method allows for the selective synthesis of different stereoisomers from a common precursor. nih.gov

Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form a complex product, such as a substituted piperidine. rsc.orgresearchgate.net When combined with a chiral catalyst, these reactions can be highly stereoselective and offer a rapid route to molecular complexity. The vinylogous Mannich reaction is one such example that has been used to create chiral dihydropyridinone intermediates. rsc.org

Alkene Cyclization: Intramolecular cyclization of alkenes bearing an amino group, often catalyzed by transition metals like gold or palladium, provides another powerful route to substituted piperidines with stereocontrol. nih.gov

These modern catalytic methods have significantly advanced the field, providing more direct, versatile, and efficient routes to stereochemically defined piperidine ring systems like (3S,5S)-Piperidine-3,5-diol hydrochloride, which are crucial for the advancement of medicinal chemistry and organic synthesis. researchgate.net

Table of Compound Properties

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
(3S,5S)-Piperidine-3,5-diol hydrochloride 2445749-90-4 C₅H₁₂ClNO₂ 153.61
N-benzylglycinate 6912-47-6 C₉H₁₁NO₂ 165.19
cis-(3R,5S)-diacetate Not available C₉H₁₅NO₄ 201.22

Table of Mentioned Compounds

Compound Name
(3S,5S)-Piperidine-3,5-diol hydrochloride
N-benzylglycinate
cis-(3R,5S)-diacetate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12ClNO2 B2472526 (3S,5S)-Piperidine-3,5-diol;hydrochloride CAS No. 2445749-90-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,5S)-piperidine-3,5-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-4-1-5(8)3-6-2-4;/h4-8H,1-3H2;1H/t4-,5-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMQNKGWCODIJN-FHAQVOQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CNC[C@H]1O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2445749-90-4
Record name (3S,5S)-piperidine-3,5-diol hydrochloride
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Advanced Synthetic Methodologies for 3s,5s Piperidine 3,5 Diol Hydrochloride

Chiral Pool Approaches to (3S,5S)-Piperidine-3,5-diol Construction

Chiral pool synthesis leverages the stereochemistry inherent in natural products such as carbohydrates and amino acids to build complex chiral molecules. This strategy avoids the need for chiral resolutions or asymmetric induction steps, directly transferring the chirality of the starting material to the target compound.

Utilization of Carbohydrate-Derived Precursors

Carbohydrates are abundant and inexpensive sources of chirality, offering a rich platform for the synthesis of polyhydroxylated piperidines. Sugars like D-mannose can serve as versatile starting points. A typical strategy involves the transformation of a carbohydrate into a key intermediate, such as a D-mannose-derived aldehyde with a D-lyxo configuration. This intermediate can then undergo a double reductive amination to construct the piperidine (B6355638) ring, with the stereocenters of the original sugar dictating the final stereochemistry of the hydroxyl groups on the heterocyclic core. These methods provide an efficient pathway to stereochemically diverse piperidines by capitalizing on the well-defined stereochemistry of the starting monosaccharide.

Derivatization from Naturally Occurring Amino Acids (e.g., L-Serine)

Naturally occurring amino acids provide another reliable source of chirality for piperidine synthesis. L-serine, in particular, can be used to synthesize the (3S,5S)-piperidine scaffold. One reported methodology begins with the transformation of L-serine into an enantiopure diepoxide intermediate, (2S,4S)-N,N-dibenzyl-1,2:4,5-diepoxypentan-3-amine. The crucial step in this synthesis is the subsequent intramolecular cyclization. The opening of the two epoxide rings by an amine nucleophile, in the presence of a Lewis acid such as lithium perchlorate (LiClO₄), proceeds with total regioselectivity to form the desired piperidine ring. This process efficiently translates the stereochemistry of L-serine to the final (3S,5S)-3,5-dihydroxypiperidine product in high yields.

Table 1: Key Transformation in L-Serine Derived Synthesis

Starting MaterialKey IntermediateCyclization ReagentProductKey Feature
L-Serine(2S,4S)-N,N-dibenzyl-1,2:4,5-diepoxypentan-3-amineAmines / LiClO₄(3S,5S)-3,5-dihydroxypiperidine derivativeTotal regioselectivity in epoxide ring-opening

Synthesis via (R)-Glycidol as a Chiral Starting Material

(R)-Glycidol is a versatile three-carbon chiral building block frequently employed in organic synthesis. A synthetic route to 3,5-dihydroxypiperidines can be envisioned starting with the nucleophilic opening of the epoxide ring of (R)-glycidol. For instance, reaction with a suitable three-carbon nucleophile containing a masked amine functionality would establish the basic carbon skeleton. Subsequent chemical manipulations would unmask the amine, which could then undergo intramolecular cyclization to form the piperidine ring. The stereocenter derived from (R)-glycidol would control the stereochemistry at the 5-position, while the stereochemistry at the 3-position would be established during a subsequent reduction or hydroxylation step, requiring careful stereochemical control to achieve the desired (3S,5S) configuration.

Asymmetric Catalytic Synthesis Techniques for Enantiopure Piperidines

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating chiral molecules from achiral precursors through the use of chiral catalysts. These methods are often more flexible and can provide access to both enantiomers of a target molecule by simply changing the chirality of the catalyst.

Applications of Sharpless Asymmetric Dihydroxylation in Stereochemical Control

The Sharpless asymmetric dihydroxylation (AD) is a cornerstone of modern asymmetric synthesis, enabling the conversion of alkenes into chiral vicinal diols with high enantioselectivity. nih.gov This reaction can be applied to the synthesis of (3S,5S)-Piperidine-3,5-diol by using a suitable unsaturated piperidine precursor, such as a 1,2,3,6-tetrahydropyridine derivative. researchgate.net

The dihydroxylation of the double bond in the tetrahydropyridine ring using osmium tetroxide (OsO₄) and a chiral quinine ligand introduces the two hydroxyl groups in a stereocontrolled manner. The choice of the chiral ligand—either a dihydroquinine (DHQ) or a dihydroquinidine (DHQD) derivative—determines which face of the alkene is hydroxylated, thus allowing for the selective synthesis of the desired diastereomer. For instance, using a specific AD-mix (e.g., AD-mix-β, which contains a (DHQD)₂PHAL ligand) would favor the formation of the (3S,5S) stereochemistry on the piperidine core. The reaction is highly reliable and provides the target diol in good yields and with high enantiomeric excess. researchgate.net

Table 2: Sharpless Asymmetric Dihydroxylation for Piperidine Synthesis

Alkene PrecursorReagent SystemChiral Ligand TypeProduct StereochemistryExpected Outcome
N-protected 1,2,3,6-tetrahydropyridineOsO₄ (cat.), NMO, AD-mix-α(DHQ)₂PHAL(3R,5R)-diolHigh enantioselectivity
N-protected 1,2,3,6-tetrahydropyridineOsO₄ (cat.), NMO, AD-mix-β(DHQD)₂PHAL(3S,5S)-diolHigh enantioselectivity

Enantioselective Epoxidation and Subsequent Ring-Opening Strategies

Another powerful asymmetric catalytic strategy involves the enantioselective epoxidation of an alkene precursor, followed by a regioselective ring-opening to install the necessary functional groups and form the heterocyclic ring. mdpi.com For the synthesis of (3S,5S)-Piperidine-3,5-diol, a suitable diene or unsaturated alcohol could be subjected to an asymmetric epoxidation, such as the Sharpless Asymmetric Epoxidation, to create a chiral epoxide.

This epoxide intermediate, possessing a defined stereocenter, can then undergo a nucleophilic attack. mdpi.com If the precursor contains a suitably positioned nitrogen atom, an intramolecular ring-opening of the epoxide can directly yield the piperidine ring, with the stereochemistry of the epoxide dictating the stereochemistry of the resulting hydroxyl group. A second hydroxyl group would be introduced in a separate stereocontrolled step. This approach allows for the stepwise and highly controlled construction of the stereogenic centers of the target molecule. The inherent polarity and ring strain of epoxides make them excellent electrophiles for a variety of ring-opening reactions, providing a versatile entry into complex chiral structures. mdpi.com

Asymmetric Reductive Amination and Cyclization Methodologies

Asymmetric reductive amination serves as a powerful tool for the stereocontrolled synthesis of chiral amines and subsequent cyclization to form piperidine rings. This strategy often involves the condensation of a dicarbonyl compound or its equivalent with a chiral amine or ammonia followed by a diastereoselective or enantioselective reduction. The key challenge lies in achieving high levels of stereo- and regioselectivity. nih.gov

One prominent approach involves the double reduction of pyridine (B92270) derivatives. For instance, an efficient asymmetric synthesis of an aminofluoropiperidine, a precursor for a CGRP receptor antagonist, was achieved through a double reduction process. The initial hydrogenation was performed with sodium borohydride, followed by a key asymmetric hydrogenation step utilizing a catalytic ruthenium(II) complex. This second step establishes the stereochemistry of the final piperidine ring. nih.gov

Another strategy combines reductive amination with an intramolecular Mannich reaction (IMAMR). This method demonstrates predictable diastereoselectivity; ketone substrates typically yield trans-products, while aldehydes lead to cis-selective outcomes. nih.gov Such methodologies provide a convergent and efficient route to highly substituted piperidines.

MethodKey FeaturesSelectivityReference
Double Reduction of PyridinesUtilizes a chiral Ru(II) catalyst for the second asymmetric hydrogenation step.High enantioselectivity. nih.gov
Reductive Amination / IMAMRDiastereoselectivity is substrate-dependent (ketone vs. aldehyde).trans for ketones, cis for aldehydes. nih.gov

Intramolecular Cycloaddition Reactions (e.g., Huisgen Azide-Alkene)

Intramolecular cycloaddition reactions provide a robust pathway for constructing the piperidine skeleton by forming multiple carbon-carbon or carbon-heteroatom bonds in a single, often stereocontrolled, step.

A notable example is the intramolecular nitrone dipolar cycloaddition, which has been successfully applied to the synthesis of polyhydroxylated piperidines and related indolizidines. iupac.org In this approach, an N-alkenylnitrone undergoes cyclization via a chair-like transition state. The stereochemical outcome is largely governed by the preference of bulky substituents to occupy equatorial positions, thereby directing the formation of specific stereoisomers. This method was pivotal in a total synthesis of deoxynojirimycin, a polyhydroxylated piperidine. iupac.org

Photochemical [2+2] intramolecular cycloaddition of dienes has also been employed to create bicyclic piperidinones. These intermediates can be readily reduced to the corresponding piperidines. This scalable reaction has proven useful in synthesizing analogs of antipsychotic agents. nih.gov While the Huisgen azide-alkene cycloaddition (a "click" reaction) is a powerful tool for forming triazole rings, its direct intramolecular application to form the core piperidine ring is less common than other cycloaddition strategies like Diels-Alder or nitrone-olefin reactions.

Cycloaddition TypeSubstratesKey FeatureApplication Example
Intramolecular Nitrone Dipolar CycloadditionN-alkenylnitronesStereocontrol achieved via a chair-like transition state.Synthesis of deoxynojirimycin and castanospermine. iupac.org
Photochemical [2+2] Cycloaddition1,7-ene-dienesForms bicyclic piperidinone intermediates.Synthesis of an analog of Belaperidone. nih.gov
Intramolecular Diels-Alder4-Pyridazinecarbonitriles with alkyne side chainsThermally induced reaction with inverse electron demand.Formation of fused benzonitriles. mdpi.com

Ring-Closing Metathesis (RCM) in Piperidine Annulation

Ring-closing metathesis (RCM) has emerged as a versatile and powerful method for the synthesis of unsaturated nitrogen heterocycles, including piperidines. wikipedia.org The reaction utilizes metal catalysts, most notably those based on ruthenium (e.g., Grubbs catalysts), to facilitate the intramolecular cyclization of a diene. organic-chemistry.org The primary driving force for this equilibrium-based reaction is the formation of a stable cyclic alkene and the release of a volatile small molecule, typically ethylene. organic-chemistry.org

RCM is highly valued for its exceptional functional group tolerance, allowing for its application late in a synthetic sequence on complex substrates. wikipedia.org This methodology has been used to construct a wide array of piperidine-containing structures, from simple alkaloids to complex polycyclic systems. researchgate.net For instance, a strategy for the synthesis of azabicyclo[m.n.1]alkenes involves the RCM of cis-2,6-dialkenyl-N-acyl piperidine derivatives. nih.gov The functional group tolerance and predictable reactivity of modern RCM catalysts make it a favored strategy in both drug discovery and process chemistry for accessing macrocycles and heterocycles. drughunter.com

Catalyst GenerationKey FeaturesSubstrate ExampleProduct Ring Size
Grubbs' First GenerationHigh activity for terminal alkenes.Diallylamines5-7 membered rings
Grubbs' Second GenerationHigher activity, better stability, broader substrate scope including hindered alkenes.N-Acyl-cis-2,6-dialkenyl piperidinesBridged azabicyclic structures nih.gov
Hoveyda-Grubbs CatalystsRecoverable and reusable catalysts.Structurally complex dienes5-30 membered rings wikipedia.org

Cascade Reactions and Multicomponent Approaches

One-Pot Transformations Leading to Polyhydroxylated Piperidines

One-pot transformations, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. An efficient one-pot route from halogenated amides to piperidines has been developed that integrates amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution. This metal-free process proceeds under mild conditions to afford a variety of N-substituted piperidines in good yields. nih.gov

For polyhydroxylated piperidines, these approaches are particularly valuable. A series of new chiral polyhydroxylated piperidines were synthesized utilizing chiral beta-amino-alcohols in a desymmetrization of meso-trihydroxylated glutaraldehyde. The beta-amino-alcohols act simultaneously as a nitrogen source, a chirality inducer, and an iminium ion stabilizer in a single transformative step. nih.gov

Tandem Reaction Sequences for Enhanced Synthetic Efficiency

Tandem reactions, also known as cascade reactions, involve two or more sequential bond-forming events that occur under the same reaction conditions without the addition of new reagents. These sequences can rapidly build molecular complexity from simple starting materials. A tandem hydroxylamino-alkyne cyclization followed by an intramolecular dipolar cycloaddition has been reported for the synthesis of bicyclic alkaloids containing the piperidine motif. iupac.org

Another powerful sequence is the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes. This reaction proceeds via acid-mediated alkyne functionalization to form an enamine, which then generates an iminium ion that undergoes subsequent reduction to furnish the piperidine ring. nih.gov

Chemoenzymatic and Biocatalytic Methods for Piperidine Synthesis

The demand for sustainable and highly selective synthetic methods has spurred the development of chemoenzymatic and biocatalytic approaches for constructing chiral piperidines. These methods leverage the exquisite selectivity of enzymes to achieve high levels of enantio- and diastereocontrol, often under mild, environmentally benign conditions. nih.gov

A versatile chemo-enzymatic strategy for the asymmetric dearomatization of activated pyridines has been developed. This method combines chemical synthesis to prepare N-substituted tetrahydropyridine precursors with a subsequent stereoselective one-pot enzymatic cascade. This cascade uses an amine oxidase and an ene imine reductase (IRED) to convert the tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.govacs.org

Furthermore, multi-enzymatic and chemo-enzymatic methods have been reported for synthesizing piperidines with three chirality centers from achiral diketoester precursors in just two steps. elsevierpure.com The key steps involve a highly enantioselective transamination to create optically pure enamine or imine intermediates, followed by a diastereoselective reduction. This reduction can be achieved either through platinum(0)-catalyzed flow hydrogenation or by using another enzyme, an imine reductase (IRED), demonstrating a powerful synergy between biocatalysis and chemical catalysis. researchgate.net

Enzymatic MethodKey Enzyme(s)TransformationKey Advantage
Asymmetric DearomatizationAmine Oxidase, Ene Imine Reductase (IRED)Activated Pyridines → Chiral PiperidinesHigh stereoselectivity in a one-pot cascade. nih.govacs.org
Asymmetric Transamination/ReductionTransaminase, Imine Reductase (IRED)Diketoester → Trisubstituted PiperidineCreates three stereocenters with excellent enantio- and diastereocontrol. elsevierpure.comresearchgate.net

Enzymatic Kinetic Resolution in Diastereomer Separation

The synthesis of enantiomerically pure piperidine-3,5-diols often commences with the creation of a mixture of diastereomers, which are then resolved. A notable chemoenzymatic approach begins with N-benzylglycinate to efficiently produce a mixture of the achiral cis- and racemic trans-3,5-piperidine diol. nih.gov Following the formation of this diastereomeric mixture, an enzymatic kinetic resolution is employed to separate the stereoisomers.

A dynamic kinetic resolution (DKR) process, which combines enzymatic acylation with in situ racemization of the less reactive enantiomer, has been effectively utilized. This process employs an enzyme, such as Candida antarctica lipase B (CALB), for the stereoselective acylation of the hydroxyl groups, in conjunction with a ruthenium catalyst to facilitate the epimerization of the stereocenters.

In a key transformation, the rac/meso diol mixture is subjected to an enzyme- and Ru-catalyzed reaction to yield the cis-(3R,5S)-diacetate with high diastereoselectivity. nih.gov This method allows for the selective transformation of one diastereomer, leaving the other accessible for separation. Further manipulation of the reaction conditions, such as stopping the dynamic kinetic asymmetric transformation (DYKAT) at the monoacetate stage, can yield the trans-(3R,5R)-hydroxy acetate. nih.gov

StepReactantsCatalyst/EnzymeKey TransformationProductStereoselectivity
1cis- and rac-trans-3,5-piperidine diol mixtureEnzyme (e.g., CALB) and Ru-catalystDynamic Kinetic Resolution (DKR)cis-(3R,5S)-diacetateExcellent
2cis- and rac-trans-3,5-piperidine diol mixtureEnzyme (e.g., CALB) and Ru-catalystInterrupted DYKATtrans-(3R,5R)-hydroxy acetateHigh

Biotransformation-Mediated Stereoselective Derivatization

Biotransformation, utilizing whole-cell systems or isolated enzymes, offers a powerful tool for the stereoselective derivatization of piperidine scaffolds. These biocatalytic methods can introduce functional groups with high regio- and stereoselectivity, often under mild reaction conditions. While specific biotransformation-mediated derivatizations of (3S,5S)-Piperidine-3,5-diol are not extensively detailed in the reviewed literature, the principles can be extrapolated from studies on similar heterocyclic diols.

Enzymes such as lipases, proteases, and dehydrogenases are capable of recognizing specific stereoisomers and catalyzing stereoselective reactions. For instance, a lipase could be employed for the selective acylation of one of the hydroxyl groups in the diol, leading to a mono-acylated product with a specific stereochemistry. This approach is advantageous as it can provide access to chiral building blocks that are difficult to synthesize via traditional chemical methods.

Biotransformation TypeEnzyme ClassPotential ReactionSubstratePotential Product
Stereoselective AcylationLipaseTransesterification(3S,5S)-Piperidine-3,5-diol(3S,5S)-5-acetoxy-piperidine-3-ol
Stereoselective OxidationDehydrogenaseOxidation of a secondary alcohol(3S,5S)-Piperidine-3,5-diol(S)-5-hydroxypiperidin-3-one
Stereoselective PhosphorylationKinasePhosphate transfer(3S,5S)-Piperidine-3,5-diol(3S,5S)-5-hydroxypiperidin-3-yl phosphate

Comparison of Divergent Synthetic Pathways to (3S,5S)- and (3R,5R)-Enantiomers

Divergent synthesis provides an efficient strategy for accessing multiple stereoisomers from a common intermediate. In the context of piperidine-3,5-diols, a divergent approach allows for the selective synthesis of both the (3S,5S)- and (3R,5R)-enantiomers.

The synthesis of these enantiomers can diverge after the initial formation of the cis- and rac-trans-3,5-piperidine diol mixture. The pathway to the (3R,5R)-enantiomer involves the dynamic kinetic resolution process being halted at the monoacetate stage to yield the trans-(3R,5R)-hydroxy acetate. nih.gov In contrast, the synthesis of the (3S,5S) enantiomer would proceed from the separated cis-diol, which is achiral. A subsequent asymmetric transformation, such as an enantioselective dihydroxylation or epoxidation followed by ring-opening, would be necessary to introduce the desired (3S,5S) stereochemistry.

A comparative overview of these divergent pathways highlights the differences in synthetic strategy required to achieve the desired enantiomers.

FeatureSynthetic Pathway to (3R,5R)-EnantiomerSynthetic Pathway to (3S,5S)-Enantiomer
Starting Material rac-trans-3,5-piperidine diolcis-3,5-piperidine diol
Key Strategy Enzymatic Kinetic Resolution (interrupted DYKAT)Asymmetric Synthesis from an achiral precursor
Key Transformation Stereoselective mono-acetylationAsymmetric dihydroxylation or epoxidation
Stereocontrol Achieved through enzymatic recognition of existing stereocentersAchieved by introducing new stereocenters with a chiral catalyst or reagent
Potential Number of Steps Fewer steps from the diastereomeric mixturePotentially more steps from the diastereomeric mixture

Stereochemical Control and Mechanistic Elucidation in 3s,5s Piperidine 3,5 Diol Hydrochloride Synthesis

Principles of Stereoselective Induction in Piperidine (B6355638) Formation

The construction of the piperidine core with specific stereochemistry at positions 3 and 5 relies on several advanced synthetic strategies. These methods are designed to control the formation of new stereocenters during the ring-forming step or through the manipulation of chiral precursors.

Diastereoselectivity in Cyclization Reactions

Intramolecular cyclization is a primary method for forming the piperidine ring, where the diastereoselectivity of the reaction determines the relative stereochemistry of the substituents. nih.gov Various cyclization strategies have been developed to favor the formation of the desired cis- or trans-isomers.

One powerful method is the aza-Prins cyclization, which involves the reaction of N-tosyl homoallylamine with carbonyl compounds catalyzed by Lewis acids like aluminum chloride. This reaction proceeds to give trans-2-substituted-4-halopiperidines with high diastereoselectivity. organic-chemistry.org Another approach is radical cyclization. For instance, the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates using tris(trimethylsilyl)silane as the reducing agent can achieve high diastereomeric ratios, in some cases exceeding 99:1 in favor of the trans piperidine product. researchgate.net The enhancement in diastereoselectivity with this reagent, compared to tributyltin hydride, is attributed to a cascade process involving the selective rearrangement of the minor stereoisomer. researchgate.net

Intramolecular carboamination of unactivated olefins promoted by copper(II) carboxylate is another effective method for creating substituted piperidines. nih.gov This oxidative cyclization can form both five-membered pyrrolidines and six-membered piperidines, with the reaction's efficiency and selectivity influenced by the nature of the substituents on the nitrogen and the alkene. nih.gov

Cyclization MethodKey Reagents/CatalystsTypical DiastereoselectivityReference
Aza-Prins CyclizationAlCl₃, Trimethylsilyl halideHigh (trans favored) organic-chemistry.org
Radical CyclizationTris(trimethylsilyl)silane (TMS)₃SiHUp to >99:1 (trans favored) researchgate.net
Intramolecular CarboaminationCopper(II) carboxylateHigh (cis favored in some cases) nih.gov

Enantioselective Control in Chiral Auxiliary-Mediated Processes

To achieve absolute stereochemical control and synthesize a single enantiomer like (3S,5S)-piperidine-3,5-diol, chiral auxiliaries are frequently employed. These auxiliaries are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction, after which they are removed.

Carbohydrate-based auxiliaries, such as O-derivatized amino sugars, have proven effective in the enantioselective synthesis of piperidine alkaloids. researchgate.net For example, 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine can be used to direct a domino Mannich–Michael reaction, furnishing N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.net Similarly, immobilized galactose auxiliaries have been used in the stereoselective solid-phase synthesis of piperidine derivatives. aminer.org

Another widely used class of auxiliaries is based on chiral amino alcohols. Phenylglycinol-derived oxazolopiperidone lactams are versatile intermediates that allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. researchgate.net These lactams can be prepared in either enantiomeric form and provide access to a wide range of enantiopure polysubstituted piperidines. researchgate.net More recent developments have focused on leveraging chiral copper catalysts to mediate enantioselective reactions, such as the δ C-H cyanation of acyclic amines, which provides a novel (5+1) synthetic route to chiral piperidines. nih.gov This method uses a catalyst that both initiates and terminates an intramolecular hydrogen atom transfer to achieve high enantioselectivity. nih.gov

Regioselective and Stereospecific Ring Opening of Cyclic Intermediates

The synthesis of substituted piperidines can also be achieved by the ring-opening of smaller, strained cyclic intermediates, most notably aziridines. The success of this strategy hinges on the ability to control the regioselectivity of the ring-opening reaction, which is often driven by the release of ring strain (ca. 27 kcal/mol). acs.org

The regioselectivity of aziridine ring-opening is highly dependent on the substituents on the aziridine ring and the nature of the nucleophile and catalyst used. frontiersin.orgnih.govresearchgate.net For instance, the functional group on an alkyl substituent at the C2 position of an aziridine can direct the nucleophilic attack to either the C2 or C3 position. An alkyl group with a γ-ketone directs the attack of a water nucleophile to the C2 position, whereas a γ-silylated hydroxy group on the same starting aziridine leads to attack at the unsubstituted C3 position. frontiersin.orgnih.gov These ring-opened products can then be cyclized to form substituted piperidines. frontiersin.orgnih.gov

Transition metal catalysis, particularly with palladium, has emerged as a robust method for achieving highly regioselective and stereospecific ring-opening cross-coupling of aziridines. acs.orgmdpi.com These reactions proceed via an SN2-type oxidative addition of the aziridine to a Pd(0) complex, ensuring inversion of stereochemistry and providing a predictable outcome. acs.org Computational studies have shown that the aziridine ring opening is the regioselectivity- and stereospecificity-determining step in these catalytic cycles. acs.org

Cyclic IntermediateKey Control ElementOutcomeReference
2-(γ-ketoalkyl)aziridineSubstituent directing effectNucleophilic attack at C2 frontiersin.orgnih.gov
2-(γ-silyloxyalkyl)aziridineSubstituent directing effectNucleophilic attack at C3 frontiersin.orgnih.gov
2-Substituted aziridinePd(0) catalystSN2-type ring opening with stereoinversion acs.org

Conformational Analysis and Interconversion of Piperidine Rings

The biological function of a piperidine derivative is not only determined by its configuration but also by its preferred conformation. The six-membered piperidine ring is not planar and typically adopts a chair conformation to minimize steric and torsional strain. However, other conformations like boat and twist-boat are also possible and can be part of a dynamic equilibrium.

Theoretical and Computational Studies of Conformational Preferences

Computational chemistry provides powerful tools for investigating the conformational landscape of piperidine rings. researchgate.net Methods such as Density Functional Theory (DFT) are used to calculate the geometries and relative energies of different conformers, offering insights that can be difficult to obtain experimentally. d-nb.infonih.gov

Studies on substituted piperidines have shown that the preference for a substituent to be in an axial or equatorial position is governed by a complex interplay of steric, electrostatic, and hyperconjugative interactions. d-nb.infonih.gov For example, in fluorinated piperidines, a strong preference for the fluorine atom to occupy an axial position has been observed, contrary to what would be expected based on sterics alone. d-nb.inforesearchgate.net Computational analysis revealed that this preference is stabilized by charge-dipole and hyperconjugative interactions. d-nb.infonih.gov The polarity of the solvent also plays a crucial role, with more polar solvents often increasing the stability of the more polar axial conformer. nih.gov

In N-methyl piperidine, computational studies have explored the transformation between chair, boat, and twist conformers, identifying the energy barriers for interconversion. rsc.org These theoretical models are crucial for rationalizing experimental observations and predicting the conformational behavior of new piperidine derivatives. researchgate.net

Spectroscopic Investigations of Ring Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is the most important experimental technique for determining the conformation of piperidine rings in solution. ias.ac.in Key NMR parameters, such as proton-proton (¹H-¹H) coupling constants and chemical shifts, provide detailed information about the geometry of the ring and the orientation of its substituents. researchgate.netias.ac.in

Large vicinal coupling constants (³JHH), typically in the range of 10-12 Hz, are indicative of a trans-diaxial relationship between two protons, which is a hallmark of the chair conformation. ias.ac.in Conversely, smaller coupling constants (2-4 Hz) suggest axial-equatorial or equatorial-equatorial relationships. By analyzing these coupling constants, the preferred chair conformation and the axial or equatorial orientation of each substituent can be deduced.

For (3S,5S)-Piperidine-3,5-diol, the two hydroxyl groups would be expected to adopt a diequatorial orientation in the most stable chair conformation to minimize steric hindrance. This would result in the protons at C3 and C5 being in axial positions. Infrared (IR) spectroscopy can also provide conformational information, particularly regarding the orientation of N-H bonds in piperidines and related heterocycles. rsc.org Time-resolved spectroscopic techniques have been used to study the ultrafast conformational dynamics of piperidine derivatives, observing transformations between chair and twist structures on a picosecond timescale. rsc.org

Mechanistic Pathways of Key Synthetic Transformations

Detailed Reaction Mechanisms for Piperidine Ring Construction

The formation of the piperidine ring is the foundational step in the synthesis of (3S,5S)-Piperidine-3,5-diol. Two principal strategies are commonly employed for constructing such 3,5-disubstituted piperidine cores: stereoselective hydrogenation of a substituted pyridine (B92270) precursor and intramolecular cyclization reactions.

One effective method begins with the construction of a 3,5-dioxo-piperidine derivative, which can then be reduced to the desired diol. A chemoenzymatic approach provides a viable route to a mixture of cis- and trans-3,5-piperidinediols nih.gov. The synthesis can be initiated from N-benzylglycinate, proceeding through several steps to yield the piperidine ring system, which is then subjected to stereoselective transformations.

A more direct and widely utilized mechanism for constructing the piperidine ring with nascent stereocenters is the catalytic hydrogenation of a suitably substituted pyridine ring . This method is advantageous as it can establish the relative stereochemistry of the substituents in a single step. For a 3,5-disubstituted pyridine, hydrogenation typically proceeds via syn-addition of hydrogen atoms from the less sterically hindered face of the pyridine ring adsorbed onto the catalyst surface.

Mechanism of Heterogeneous Catalytic Hydrogenation:

Adsorption: The pyridine derivative adsorbs onto the surface of a heterogeneous catalyst, such as rhodium on carbon (Rh/C) or platinum oxide (PtO₂). The aromatic ring lies flat on the catalyst surface.

Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the metal surface and dissociates into reactive hydrogen atoms.

Stepwise Hydrogen Addition: The hydrogen atoms are transferred sequentially to the carbons of the pyridine ring. This process typically occurs from the same face of the ring that is complexed to the catalyst surface.

Stereochemical Outcome: This concerted or near-concerted delivery of hydrogen atoms from one face results in the formation of the cis-diastereomer as the major product. For a 3,5-dihydroxypyridine precursor, this would predominantly yield cis-piperidine-3,5-diol.

While cis-selectivity is common, the choice of catalyst, solvent, and substituents can influence the diastereomeric ratio, and in some cases, lead to the formation of trans isomers nih.gov. Achieving the specific (3S,5S)-trans configuration often requires further synthetic manipulations, such as enzymatic resolution.

Another powerful strategy for piperidine ring construction involves intramolecular cyclization reactions, such as the aza-Prins cyclization or radical-mediated cyclizations diva-portal.orgnih.gov. These reactions create the heterocyclic ring by forming carbon-carbon or carbon-nitrogen bonds from an acyclic precursor. The stereochemical outcome is dictated by the geometry of the transition state during the cyclization event.

Transition State Analysis in Stereocontrolled Reactions

The stereochemical outcome of the synthesis of (3S,5S)-Piperidine-3,5-diol is governed by the energetic favorability of specific transition states in the key stereodetermining steps.

In Catalytic Hydrogenation: The diastereoselectivity of pyridine hydrogenation is explained by the Horiuti-Polanyi mechanism . The transition state involves the interaction of the adsorbed pyridine substrate with hydrogen atoms on the catalyst surface. The lowest energy transition state is typically one where the pyridine ring is planarly adsorbed. The approach of hydrogen atoms from the catalyst surface leads to the cis product. The formation of the trans isomer would require a higher energy transition state, involving either desorption and re-adsorption of an intermediate dihydropyridine species with a flipped conformation or a different binding mode to the catalyst. The relative energies of these transition states determine the final cis:trans ratio.

In Enzymatic Resolution: Since catalytic hydrogenation often yields a mixture of diastereomers (predominantly cis), and the remaining racemic trans-diol needs to be resolved, a dynamic kinetic resolution (DYKAT) is employed to isolate the desired enantiomer nih.gov. A key study outlines a method to obtain the enantiopure trans-(3R,5R)-hydroxy acetate from a racemic mixture of the corresponding diol nih.gov. By analogy, the synthesis of the (3S,5S)-diol would be achievable.

This process involves the use of an enzyme, such as Candida antarctica lipase B (CALB), and an acyl donor (e.g., isopropenyl acetate).

Transition State Model: The enzyme's chiral active site preferentially binds one enantiomer of the racemic trans-diol. The transition state for the acylation of the (3S,5S)-enantiomer would be sterically and electronically more favorable than the transition state for the acylation of its (3R,5R)-enantiomer (or vice-versa, depending on the enzyme used). This difference in activation energy for the enzymatic reaction leads to the selective acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The stereoselectivity arises from the precise three-dimensional arrangement of the substrate within the enzyme's active site, which facilitates the nucleophilic attack of one of the hydroxyl groups on the acyl-enzyme intermediate.

The efficiency of this resolution is dependent on the enzyme's ability to discriminate between the two enantiomeric transition states, often quantified by the enantiomeric ratio (E).

Role of Lewis Acids and Additives in Reaction Stereoselectivity

Lewis acids and other additives play a critical role in controlling stereoselectivity in many synthetic routes toward substituted piperidines, although they are less commonly used in the direct hydrogenation of simple dihydroxypyridines. Their primary role is to activate substrates and organize the transition state geometry in cyclization and addition reactions.

Activation of Electrophiles: In reactions like the aza-Diels-Alder or aza-Prins cyclizations, a Lewis acid coordinates to a heteroatom (typically oxygen or nitrogen) on the electrophilic component (e.g., an imine or a carbonyl group) diva-portal.org. This coordination lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, accelerating the reaction rate.

Transition State Organization: More importantly, the coordination of a chiral Lewis acid can create a rigid and well-defined chiral environment around the reacting centers. This forces the reactants to approach each other in a specific orientation, leading to the preferential formation of one enantiomer or diastereomer. The steric bulk and electronic properties of the Lewis acid and its associated chiral ligands dictate the facial selectivity of the nucleophilic attack.

For example, in a Lewis acid-mediated radical cyclization to form a piperidine ring, the Lewis acid can coordinate to a nitrogen atom, influencing the conformation of the radical intermediate and directing the subsequent cyclization to afford a specific diastereomer diva-portal.org.

Influence of Additives in Hydrogenation: In catalytic hydrogenation, acidic or basic additives can influence the reaction's selectivity. For instance, the presence of an acid can protonate the pyridine nitrogen, altering its electronic properties and its mode of adsorption onto the catalyst surface. This can, in turn, affect the diastereoselectivity of the hydrogen addition. While direct evidence for the synthesis of (3S,5S)-Piperidine-3,5-diol using this approach is limited, the principle is well-established in piperidine synthesis.

The following table summarizes the influence of different components on stereoselectivity in relevant synthetic transformations.

TransformationKey Component/AdditiveRole in StereocontrolPredominant Outcome
Catalytic Hydrogenation Heterogeneous Catalyst (e.g., Rh/C)Provides a surface for syn-addition of hydrogen.cis-Diastereomer
Enzymatic Resolution Lipase (e.g., CALB)Forms a diastereomeric transition state with one enantiomer, leading to selective acylation.Separation of enantiomers
Aza-Diels-Alder Cyclization Chiral Lewis Acid (e.g., Sc(OTf)₃)Activates the dienophile and creates a chiral environment, directing the cycloaddition.High diastereo- and enantioselectivity
Radical Cyclization Lewis Acid (e.g., TiCl₄)Coordinates to the nitrogen, influencing the conformation of the cyclizing intermediate.Control of diastereoselectivity

Derivatization and Functional Group Interconversions of 3s,5s Piperidine 3,5 Diol Hydrochloride

Selective Protection and Deprotection Strategies for Hydroxyl and Amine Functions

The differential reactivity of the amine and hydroxyl groups, as well as the potential for differentiation between the two hydroxyl groups, allows for selective protection. The choice of protecting groups is critical for orchestrating the desired sequence of reactions.

The secondary amine is typically protected first due to its higher nucleophilicity compared to the hydroxyl groups. Common protecting groups for the piperidine (B6355638) nitrogen include carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups are favored for their ease of introduction and their stability under a range of reaction conditions. The Boc group, for instance, can be introduced by reacting (3S,5S)-Piperidine-3,5-diol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. Deprotection is readily achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Selective protection of the hydroxyl groups can be more challenging due to their similar reactivity. However, enzymatic reactions can offer exquisite selectivity. For instance, in a chemoenzymatic approach to synthesize 3,5-disubstituted piperidines, a mixture of achiral cis- and racemic trans-3,5-piperidine diol was subjected to an enzyme- and Ru-catalyzed reaction to yield the cis-(3R,5S)-diacetate with high diastereoselectivity. nih.gov This highlights the potential for enzymatic acylation to differentiate between hydroxyl groups, or to selectively acylate both hydroxyls in the presence of an unprotected or differently protected amine.

Standard chemical methods for selective hydroxyl protection, such as the use of silyl (B83357) ethers (e.g., TBDMS, TIPS) or acetals, can also be employed. The relative steric hindrance around the two hydroxyl groups can be exploited to achieve regioselectivity. Deprotection of these groups is well-established, with silyl ethers being cleaved by fluoride (B91410) ion sources (e.g., TBAF) and acetals being removed under acidic conditions.

Orthogonal protecting group strategies are essential for the sequential functionalization of the different positions. For example, an N-Boc protected piperidine diol allows for the manipulation of the hydroxyl groups, followed by deprotection of the amine for subsequent N-functionalization.

Functional GroupProtecting GroupIntroduction ReagentsDeprotection Conditions
Aminetert-butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (Boc₂O), BaseTrifluoroacetic acid (TFA) or HCl
AmineBenzyloxycarbonyl (Cbz)Benzyl chloroformate, BaseHydrogenolysis (H₂, Pd/C)
HydroxylAcetyl (Ac)Acetic anhydride, Pyridine (B92270) or EnzymeBase hydrolysis (e.g., K₂CO₃, MeOH)
HydroxylSilyl Ethers (e.g., TBDMS)TBDMSCl, ImidazoleTetrabutylammonium fluoride (TBAF)

Regioselective Functionalization at Piperidine Ring Carbons

While the direct regioselective functionalization of the carbon atoms of the (3S,5S)-Piperidine-3,5-diol ring is not extensively documented, general methodologies for the functionalization of piperidine rings can be considered. These methods often rely on the electronic nature of the ring, which is influenced by the substituents present.

The presence of the hydroxyl groups at the C3 and C5 positions can influence the reactivity of the adjacent carbon atoms. For instance, oxidation of one or both hydroxyl groups to ketones would activate the α-protons, allowing for enolate formation and subsequent alkylation or other electrophilic trapping at the C2, C4, and C6 positions.

Modern synthetic methods, such as transition-metal-catalyzed C-H activation, offer powerful tools for the direct functionalization of piperidine rings. However, the application of these methods to highly functionalized substrates like (3S,5S)-Piperidine-3,5-diol would require careful optimization to control regioselectivity and chemoselectivity, given the presence of the reactive hydroxyl and amine groups. Directing groups are often employed in such transformations to achieve site-selectivity, which would necessitate prior derivatization of the diol.

Synthesis of Advanced Intermediates through Directed Derivatization Reactions

The derivatization of (3S,5S)-Piperidine-3,5-diol hydrochloride is primarily aimed at the synthesis of advanced intermediates for the construction of biologically active molecules and complex natural products.

Formation of N-Substituted Piperidine Derivatives

With the hydroxyl groups appropriately protected, the piperidine nitrogen can be deprotected and subsequently functionalized. N-alkylation can be achieved by reaction with alkyl halides or by reductive amination with aldehydes or ketones. The latter is often preferred as it proceeds under mild conditions and avoids the potential for over-alkylation.

N-arylation can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates. These reactions allow for the introduction of a wide range of aromatic and heteroaromatic substituents.

The synthesis of N-acyl derivatives is readily achieved by reacting the piperidine with acid chlorides, anhydrides, or by amide coupling reactions with carboxylic acids using standard coupling reagents (e.g., HATU, HOBt, EDC).

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, Base or Aldehyde/Ketone, NaBH(OAc)₃N-Alkyl piperidine
N-ArylationAryl halide, Pd or Cu catalyst, BaseN-Aryl piperidine
N-AcylationAcid chloride/anhydride, Base or Carboxylic acid, Coupling agentN-Acyl piperidine

Hydroxyl Group Manipulations and Modifications

The hydroxyl groups at C3 and C5 are key handles for introducing further complexity. As previously mentioned, enzymatic acylation provides a route to selectively form esters. nih.gov A divergent synthesis of various 3,5-dioxygenated piperidines has been described, starting from a mixture of cis- and trans-3,5-piperidine diol. nih.gov An enzyme- and Ru-catalyzed dynamic kinetic resolution of this mixture afforded the cis-(3R,5S)-diacetate in high yield and diastereoselectivity. nih.gov This diacetate can then be selectively transformed. For example, further transformations of the cis-diacetate can selectively yield the cis-piperidine diol and the cis-(3R,5S)-hydroxy acetate. nih.gov

Beyond acylation, the hydroxyl groups can undergo a variety of other transformations:

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) or with alcohols under acidic conditions can form ethers.

Oxidation: Selective oxidation of one or both hydroxyl groups to the corresponding ketones can be achieved using a variety of reagents, such as Swern oxidation or Dess-Martin periodinane. The resulting piperidinones are versatile intermediates for further functionalization.

Conversion to other functional groups: The hydroxyl groups can be converted to leaving groups (e.g., tosylates, mesylates) to facilitate nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities, including azides, halides, and nitriles.

The strategic application of these derivatization reactions allows for the transformation of (3S,5S)-Piperidine-3,5-diol hydrochloride into a diverse array of complex and highly functionalized piperidine derivatives, suitable for various applications in medicinal chemistry and organic synthesis.

Applications of 3s,5s Piperidine 3,5 Diol Hydrochloride in Complex Chemical Synthesis

(3S,5S)-Piperidine-3,5-diol Hydrochloride as a Chiral Building Block

The inherent chirality of (3S,5S)-piperidine-3,5-diol hydrochloride is a key feature that chemists exploit to introduce specific stereochemistry into target molecules. This is particularly important in the synthesis of pharmaceuticals and other biologically active compounds where the three-dimensional arrangement of atoms can significantly impact activity.

Integration into Asymmetric Synthesis of Diverse Nitrogen Heterocycles

The piperidine (B6355638) ring is a common motif in many biologically active compounds and natural products. wikipedia.org (3S,5S)-Piperidine-3,5-diol hydrochloride serves as a foundational element for the asymmetric synthesis of a wide array of nitrogen-containing heterocyclic compounds. nih.govmdpi.commdpi.com Its diol functionality allows for selective protection and further functionalization, enabling the construction of more complex heterocyclic systems with controlled stereochemistry. nih.gov Synthetic strategies often involve the transformation of the hydroxyl groups into other functionalities or the use of the piperidine nitrogen in cyclization reactions to build fused or spirocyclic ring systems. nih.gov

Target Heterocycle ClassSynthetic StrategyKey Features of (3S,5S)-Piperidine-3,5-diol
Substituted PiperidinesNucleophilic substitution, oxidation, reductionPre-defined stereocenters, reactive hydroxyl groups
Fused Bicyclic SystemsIntramolecular cyclizationDiol spacing facilitates ring formation
Spirocyclic CompoundsRing-closing metathesis, Pictet-Spengler reactionRigid scaffold for stereocontrol

Precursor in the Synthesis of Polyhydroxylated Azasugars and Iminosugars

Polyhydroxylated piperidines, also known as azasugars or iminosugars, are a class of compounds that mimic the structure of monosaccharides, with a nitrogen atom replacing the endocyclic oxygen. semanticscholar.org These compounds are potent inhibitors of glycosidases and glycosyltransferases, enzymes involved in a wide range of biological processes. nih.govjchemlett.com (3S,5S)-Piperidine-3,5-diol hydrochloride is a key precursor for the synthesis of various azasugars. nih.gov The synthesis often involves the stereoselective introduction of additional hydroxyl groups onto the piperidine ring, starting from the existing diol functionality. nih.govresearchgate.net

Azasugar/Iminosugar TargetKey Synthetic TransformationBiological Relevance
1-Deoxynojirimycin (DNJ)Epoxidation and ring-openingGlycosidase inhibitor, potential antidiabetic agent
IsofagomineReductive amination of a precursorPotent glycosidase inhibitor
1-Deoxy-L-idonojirimycinStereoselective dihydroxylationPotential therapeutic agent

Role in the Elaboration of Natural Product Scaffolds

The piperidine structural motif is present in a vast number of natural alkaloids, many of which exhibit significant pharmacological properties. wikipedia.org The stereochemistry of these natural products is often crucial for their biological activity.

Synthetic Utility in Analogues of Biologically Relevant Piperidine-Containing Structures

(3S,5S)-Piperidine-3,5-diol hydrochloride provides a chiral scaffold for the synthesis of analogues of naturally occurring piperidine alkaloids. nih.gov By modifying the functional groups on the piperidine ring, chemists can create a library of related compounds to probe structure-activity relationships (SAR) and develop new therapeutic agents. nih.gov For example, it can be used to synthesize analogues of alkaloids like lobeline (B1674988) or sedamine, where the stereochemistry of the piperidine ring is essential for their interaction with biological targets.

Development of Conformationally Restricted Analogues for Chemical Probes

Understanding the bioactive conformation of a molecule is critical in drug design. (3S,5S)-Piperidine-3,5-diol hydrochloride can be used to synthesize conformationally restricted analogues of biologically active molecules. By incorporating the piperidine ring into a larger molecule, the conformational freedom of the molecule is reduced. This can lead to increased potency and selectivity for a particular biological target. These conformationally constrained molecules serve as valuable chemical probes to study receptor binding and enzyme inhibition. nih.gov

Application in the Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

Chiral ligands are essential components of asymmetric catalysis, a powerful tool for the enantioselective synthesis of chiral molecules. The C2-symmetric nature of the diol in (3S,5S)-piperidine-3,5-diol hydrochloride makes it an attractive scaffold for the design and synthesis of new chiral ligands. The hydroxyl groups can be readily modified to introduce coordinating groups, such as phosphines or amines, which can then bind to a metal center to form a chiral catalyst. These catalysts can then be used to promote a variety of asymmetric transformations, such as hydrogenations, allylic alkylations, and Diels-Alder reactions.

Ligand ClassCoordinating GroupsMetalApplication in Asymmetric Catalysis
Chiral DiaminesAmino groupsRhodium, RutheniumAsymmetric hydrogenation
Chiral DiphosphinesPhosphine groupsPalladium, RhodiumAsymmetric allylic alkylation, cross-coupling
Chiral Amino AlcoholsAmino and hydroxyl groupsTitanium, ZincAsymmetric addition to carbonyls

Future Directions and Emerging Research in 3s,5s Piperidine 3,5 Diol Chemistry

Innovations in Green Chemistry Methodologies for Piperidine (B6355638) Synthesis

The synthesis of highly functionalized piperidines is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous materials. Future approaches to synthesizing (3S,5S)-Piperidine-3,5-diol will likely incorporate these innovations to create more sustainable and environmentally benign processes.

One of the most promising areas is the application of biocatalysis . The use of enzymes such as lipases, transaminases, and oxidoreductases offers unparalleled stereoselectivity under mild, aqueous conditions. rsc.orgnih.govnih.gov Chemo-enzymatic cascades, which combine the strengths of chemical and biological catalysts, are particularly relevant for constructing chiral piperidines. nih.govacs.org For instance, a one-pot cascade involving an amine oxidase and an ene-imine reductase can convert tetrahydropyridines into precisely substituted chiral piperidines, a strategy that could be adapted for the asymmetric synthesis of the (3S,5S)-diol scaffold. nih.govacs.org

Another key innovation is the adoption of flow chemistry . Performing reactions in continuous flow microreactors offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and simplified scalability. nih.govacs.org Electroreductive cyclization in a flow microreactor has been successfully used to synthesize piperidine derivatives, providing higher yields and enabling preparative-scale synthesis in a fraction of the time compared to batch methods. nih.govresearchgate.net This technology could be instrumental in developing a robust and scalable synthesis of (3S,5S)-Piperidine-3,5-diol.

Furthermore, research into sustainable starting materials and solvents is gaining traction. Methodologies are being developed to produce N-heterocycles from renewable biomass-derived platform chemicals like furfural. nih.gov Additionally, the development of solvent-free reactions or the use of water as a reaction medium represents a significant step forward in greening piperidine synthesis. ajchem-a.com

Green MethodologyKey Advantages for Piperidine SynthesisPotential Impact on (3S,5S)-Piperidine-3,5-diol
Biocatalysis High stereoselectivity, mild reaction conditions (aqueous, room temp.), reduced byproducts. rsc.orgnih.govDirect and highly selective synthesis of the desired (3S,5S) stereoisomer, minimizing the need for chiral separation.
Flow Chemistry Improved safety, enhanced reaction control, easy scalability, and higher efficiency. nih.govacs.orgDevelopment of a continuous, on-demand manufacturing process, improving yield and purity.
Alternative Solvents Reduced environmental impact, lower toxicity, simplified workup procedures. ajchem-a.comA more sustainable synthetic route that aligns with modern environmental standards.
Biomass Feedstocks Use of renewable starting materials, reducing reliance on fossil fuels. nih.govPotential for a fully "green" synthesis from abundant, non-petroleum-based sources.

Development of Highly Efficient and Atom-Economical Synthetic Routes

Atom economy, a core principle of green chemistry, focuses on maximizing the incorporation of all reactant atoms into the final product, thereby minimizing waste. primescholars.comskpharmteco.com Future synthetic routes toward (3S,5S)-Piperidine-3,5-diol will be designed to be more concise and atom-economical, moving away from lengthy, multi-step sequences that generate significant waste.

One-pot and tandem reactions are central to this effort. By combining multiple transformations into a single operation, these strategies reduce the need for intermediate purification steps, saving time, solvents, and materials. nih.gov For example, cascade reactions that form the piperidine ring and install substituents in a single sequence are highly desirable. nih.gov

Multicomponent reactions (MCRs) , where three or more starting materials are combined in a single step to form a complex product, represent an ideal in atom economy. ajchem-a.com Lipase-catalyzed MCRs have been developed for the synthesis of piperidines, showcasing a blend of green chemistry and efficiency. rsc.org

Perhaps the most impactful trend is the rise of C-H functionalization . These reactions directly convert a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, bypassing the need for pre-functionalized starting materials. news-medical.netmedhealthreview.com This approach dramatically shortens synthetic sequences. A recently developed modular strategy combines biocatalytic C-H oxidation with nickel-catalyzed radical cross-coupling to construct complex piperidines in just 2-5 steps, a significant reduction from traditional routes that can require up to 17 steps. news-medical.netmedhealthreview.com Applying such a strategy would revolutionize the synthesis of derivatives of (3S,5S)-Piperidine-3,5-diol.

Synthetic StrategyPrinciple of EfficiencyRelevance to (3S,5S)-Piperidine-3,5-diol Synthesis
Tandem/Cascade Reactions Combines multiple bond-forming events in one sequence without isolating intermediates. nih.govCould enable the formation of the piperidine ring and installation of both hydroxyl groups in a single, efficient operation.
Multicomponent Reactions Builds molecular complexity by combining 3+ reactants in a single pot. ajchem-a.comOffers a convergent and highly atom-economical pathway to complex piperidine scaffolds.
C-H Functionalization Avoids lengthy pre-functionalization steps by directly modifying the C-H backbone. mdpi.comProvides a direct route to functionalize the piperidine core, shortening the overall synthesis.
Hydrogen Borrowing Catalytic reactions that "borrow" hydrogen from a substrate and return it later, avoiding stoichiometric oxidants/reductants. nih.govReduces waste by eliminating the need for external hydride reagents or oxidizing agents.

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Computational chemistry has become an indispensable tool in modern organic synthesis, enabling researchers to predict reaction outcomes, elucidate mechanisms, and design novel catalysts and reagents from first principles. For a molecule with defined stereochemistry like (3S,5S)-Piperidine-3,5-diol, computational modeling offers a powerful approach to rationally design and optimize its synthesis.

Predictive modeling and machine learning are emerging as key technologies. Algorithms can be trained on large datasets of chemical reactions to predict the products, yields, and optimal conditions for new transformations. rsc.org This in silico screening can dramatically reduce the amount of empirical experimentation required, saving significant time and resources.

Density Functional Theory (DFT) and other quantum mechanical methods are used to provide deep mechanistic insight. acs.org By calculating the energy profiles of reaction pathways, chemists can understand the factors controlling stereoselectivity, identify rate-limiting steps, and rationally modify catalysts or substrates to improve reaction performance. For instance, computational studies can elucidate the role of a catalyst's ligands in controlling the stereochemical outcome of an amination reaction to form the piperidine ring. acs.org

Computational tools are also crucial for 3D fragment design and conformational analysis . By calculating properties like the Principal Moments of Inertia (PMI), researchers can design and synthesize piperidine fragments with specific three-dimensional shapes for applications in drug discovery. nih.govwhiterose.ac.ukrsc.org This approach could be used to design novel derivatives of (3S,5S)-Piperidine-3,5-diol with tailored spatial arrangements for specific biological targets.

Computational ToolApplication in Synthesis DesignBenefit for (3S,5S)-Piperidine-3,5-diol
Machine Learning Predicts reaction outcomes and yields based on existing data. rsc.orgRapidly identifies promising synthetic routes and conditions before laboratory work begins.
Quantum Mechanics (DFT) Elucidates detailed reaction mechanisms and transition states. acs.orgProvides a rational basis for optimizing catalysts and conditions to achieve high stereoselectivity for the (3S,5S) isomer.
Molecular Dynamics Simulates the dynamic behavior of molecules and reaction intermediates.Helps understand solvent effects and conformational preferences that influence reactivity and selectivity.
Conformational Analysis Predicts the 3D shape and accessible conformations of molecules. nih.govGuides the design of new derivatives with specific spatial properties for targeted applications.

Exploration of Novel Reactivity and Functionalization Pathways

Beyond its synthesis, future research will focus on using (3S,5S)-Piperidine-3,5-diol as a scaffold for creating new molecules with diverse functionalities. This requires the development of novel and selective methods to modify the existing piperidine ring.

The most significant advances are being made in site-selective C-H functionalization . While historically challenging, methods are now available that allow for the precise modification of specific C-H bonds (e.g., at the C2, C3, or C4 positions) on the piperidine ring. nih.govresearchgate.net The selectivity is often controlled by the choice of catalyst and the nature of the nitrogen-protecting group, which can direct the catalyst to a specific position. researchgate.net This would allow for the late-stage functionalization of the (3S,5S)-Piperidine-3,5-diol core, enabling the rapid generation of a library of analogues without having to re-run the entire synthesis for each new compound.

Dearomative functionalization of pyridines is another powerful strategy for constructing highly substituted piperidines. researchgate.net This approach involves a stepwise functionalization of a simple pyridine (B92270) precursor to build up molecular complexity, offering a versatile entry point to a wide range of decorated piperidine structures that would be difficult to access otherwise. researchgate.net

The combination of different catalytic systems is also unlocking new reactivity. For example, the merger of biocatalytic C-H oxidation with transition metal catalysis allows for a two-step process where an enzyme first installs a hydroxyl group at a specific position, which then serves as a handle for further chemical modification via cross-coupling. news-medical.netmedhealthreview.com This modular approach provides unprecedented access to previously inaccessible molecular architectures. Applying these methods to the (3S,5S)-Piperidine-3,5-diol backbone could yield novel derivatives with unique substitution patterns and properties.

Functionalization MethodDescriptionPotential Application to (3S,5S)-Piperidine-3,5-diol
Site-Selective C-H Functionalization Direct conversion of C-H bonds at specific ring positions (C2, C3, C4) to new functional groups. nih.govresearchgate.netEnables precise, late-stage derivatization of the diol scaffold to create analogues for structure-activity relationship studies.
Dearomative Functionalization Stepwise addition of functional groups to a pyridine ring to build a highly substituted piperidine. researchgate.netA powerful synthetic strategy to access complex piperidines that could serve as precursors to the target diol.
Biocatalytic Oxidation Use of enzymes to selectively install hydroxyl groups on the piperidine ring. news-medical.netmedhealthreview.comCould be used to introduce additional functionality onto the diol scaffold with high regio- and stereocontrol.
Radical Cross-Coupling Nickel-electrocatalyzed formation of C-C bonds, often used after an initial C-H functionalization step. medhealthreview.comAllows for the attachment of diverse molecular fragments to the piperidine ring, greatly expanding its structural diversity.

Q & A

Basic Research Questions

What are the optimal conditions for synthesizing (3S,5S)-Piperidine-3,5-diol;hydrochloride while preserving stereochemistry?

Methodological Answer:
Synthesis typically involves stereoselective reduction of a precursor ketone or epoxide. Key steps include:

  • Chiral Catalysts : Use of asymmetric catalysts (e.g., Ru-BINAP complexes) to control stereochemistry at the 3S and 5S positions .
  • Temperature Control : Reactions often proceed at −20°C to 25°C to minimize racemization .
  • Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency and stereochemical fidelity .
  • Purification : Recrystallization from methanol/ethyl acetate mixtures yields high-purity crystals, confirmed via X-ray diffraction .

How is the stereochemical configuration of this compound verified experimentally?

Methodological Answer:

  • X-ray Crystallography : Single-crystal analysis reveals bond angles and spatial arrangement, confirming the (3S,5S) configuration .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR coupling constants (e.g., J3,5J_{3,5}) and NOE correlations differentiate stereoisomers .
  • Optical Rotation : Comparison with literature values for enantiomeric excess (e.g., [α]D25=+12.5[α]_D^{25} = +12.5^\circ in water) .

What are the stability considerations for handling and storing this compound?

Methodological Answer:

  • Storage Conditions : Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis or oxidation .
  • Degradation Monitoring : Regular HPLC analysis (C18 column, 0.1% TFA in H2_2O/MeCN gradient) detects decomposition products (e.g., piperidine-3,5-dione) .
  • Incompatibilities : Avoid contact with strong oxidizers (e.g., KMnO4_4) or bases, which induce decomposition .

Advanced Research Questions

How does the stereochemistry of this compound influence its biological activity?

Methodological Answer:

  • Receptor Docking Studies : Molecular dynamics simulations show the (3S,5S) isomer forms stronger hydrogen bonds with target enzymes (e.g., aldose reductase) compared to (3R,5R) .
  • In Vitro Assays : Stereochemical inversion reduces IC50_{50} values by 10-fold in enzyme inhibition assays, highlighting enantioselectivity .
  • Metabolic Stability : Fluorinated analogs (e.g., (3R,5S)-5-fluoropiperidin-3-ol;hydrochloride) exhibit prolonged half-lives due to enhanced lipophilicity .

What analytical challenges arise in quantifying this compound in biological matrices?

Methodological Answer:

  • Sample Preparation : Solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges improves recovery from plasma (>90%) .
  • LC-MS/MS Detection : Use a HILIC column (2.6 µm, 100 Å) with ESI+ ionization (m/z 152 → 110 for quantification; LOD = 0.1 ng/mL) .
  • Matrix Effects : Co-eluting metabolites (e.g., glucuronidated derivatives) require gradient elution optimization .

How can contradictory data on the compound’s solubility be resolved?

Methodological Answer:

  • Controlled Measurements : Use a shake-flask method at 25°C in buffered solutions (pH 1.2–7.4) to account for pH-dependent ionization .
  • Molecular Dynamics : Simulations predict solubility trends based on hydrogen-bonding capacity and lattice energy .
  • Validation : Compare experimental data with computational models (e.g., COSMO-RS) to identify outliers .

What strategies improve the metabolic stability of this compound derivatives?

Methodological Answer:

  • Structural Modifications : Introduce fluorine at the 5-position to block CYP450-mediated oxidation .
  • Prodrug Design : Mask hydroxyl groups as esters (e.g., acetyl or pivaloyl) to enhance membrane permeability and delay hydrolysis .
  • In Silico Screening : Use ADMET predictors (e.g., SwissADME) to prioritize derivatives with favorable metabolic profiles .

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